Product packaging for 3-Acetylimidazo[1,2-a]pyridin-2(3H)-one(Cat. No.:CAS No. 129820-74-2)

3-Acetylimidazo[1,2-a]pyridin-2(3H)-one

Cat. No.: B157543
CAS No.: 129820-74-2
M. Wt: 176.17 g/mol
InChI Key: CKZOBFVHDZRXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetylimidazo[1,2-a]pyridin-2(3H)-one is a synthetically versatile chemical scaffold based on the privileged imidazo[1,2-a]pyridine core. This heterocyclic structure is recognized as a fundamental building block in medicinal chemistry and is frequently encountered in bioactive molecules and several commercially available drugs . As such, it presents significant value for researchers engaged in drug discovery and the development of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold is established to possess a broad spectrum of biological activities. Research highlights its potential in developing compounds with antibacterial, anti-inflammatory, antiviral, and notably, anticancer properties . Some derivatives of this scaffold have demonstrated promising cytotoxic activity against various cancer cell lines, making them candidates for the development of new anticancer agents . Furthermore, recent studies have identified specific imidazo[1,2-a]pyridine derivatives that act as potent agonists of nuclear receptors like the human Constitutive Androstane Receptor (CAR), reinforcing its therapeutic relevance . This compound is presented as a high-purity intermediate for research applications. It is intended for use in organic synthesis, medicinal chemistry campaigns, and biological screening. Researchers can utilize this scaffold to explore structure-activity relationships (SAR) or as a precursor for synthesizing more complex, target-oriented molecules. This product is sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B157543 3-Acetylimidazo[1,2-a]pyridin-2(3H)-one CAS No. 129820-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-3H-imidazo[1,2-a]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6(12)8-9(13)10-7-4-2-3-5-11(7)8/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZOBFVHDZRXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)N=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Acetylimidazo 1,2 a Pyridin 2 3h One and Imidazo 1,2 a Pyridin 2 3h One Derivatives

Classical and Contemporary Approaches for Imidazo[1,2-a]pyridine (B132010) Core Synthesis

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. researchgate.netbeilstein-journals.org These can be broadly categorized into condensation reactions and multicomponent strategies.

The most traditional and widely employed method for the synthesis of the imidazo[1,2-a]pyridine nucleus involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. acs.orgbio-conferences.org This reaction, first reported by Tschitschibabin, initially involved heating 2-aminopyridine (B139424) with bromoacetaldehyde (B98955) in a sealed tube. bio-conferences.org Subsequent refinements have introduced the use of bases like sodium hydrogen carbonate to facilitate the reaction under milder conditions. bio-conferences.org A variety of α-haloketones can be used, leading to a diverse range of 2-substituted imidazo[1,2-a]pyridines. bio-conferences.org

Modern variations of this approach aim for more environmentally benign conditions. For instance, catalyst-free methods have been developed that proceed efficiently at moderate temperatures without the need for a solvent. bio-conferences.org Neutral alumina (B75360) has also been shown to be an effective catalyst for this transformation at ambient temperature. bio-conferences.org The general mechanism involves the initial nucleophilic substitution of the halide by the pyridine (B92270) nitrogen of 2-aminopyridine, followed by intramolecular cyclization and dehydration. bio-conferences.org

Another classical approach involves the reaction of 2-aminopyridines with nitroolefins. Cascade reactions combining these two starting materials can efficiently produce 3-unsubstituted imidazo[1,2-a]pyridines, with Lewis acids such as iron(III) chloride being identified as superior catalysts for this transformation. bio-conferences.org

Multicomponent reactions (MCRs) offer a powerful and efficient alternative for the synthesis of imidazo[1,2-a]pyridines, allowing for the rapid construction of complex molecules in a single step. organic-chemistry.orgresearchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, involving the three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgorganic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a Lewis or Brønsted acid, such as scandium triflate, and can be accelerated using microwave irradiation. organic-chemistry.orgresearchgate.net The GBB reaction is particularly useful for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives. beilstein-journals.orgorganic-chemistry.org

Another significant MCR involves the copper-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and terminal alkynes. bio-conferences.orgnih.gov This method provides a direct route to a wide array of imidazo[1,2-a]pyridine compounds. bio-conferences.org Variations of this three-component approach have been developed using different catalysts and reaction conditions to improve yields and substrate scope. nih.gov

More recent innovations in MCRs for imidazo[1,2-a]pyridine synthesis include the use of trimethylsilylcyanide or isonitriles in combination with 2-aminopyridines and aldehydes, often under microwave conditions with a catalyst like scandium triflate. bio-conferences.org These methods demonstrate high versatility, accommodating a broad spectrum of aldehydes. bio-conferences.org An overview of various multicomponent strategies is presented in the table below.

Multicomponent Reaction Type Reactants Catalyst/Conditions Product Type
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsocyanideScandium triflate, Microwave3-Aminoimidazo[1,2-a]pyridines
Copper-Catalyzed Coupling2-Aminopyridine, Aldehyde, Terminal AlkyneCopper(I) iodideSubstituted imidazo[1,2-a]pyridines
TMSCN-based MCR2-Aminopyridine, Aldehyde, TrimethylsilylcyanideScandium triflate, Microwave3-Aminoimidazo[1,2-a]pyridines

Targeted Synthesis of the Imidazo[1,2-a]pyridin-2(3H)-one Ring System

The synthesis of the imidazo[1,2-a]pyridin-2(3H)-one core is less commonly reported than its aromatic counterpart. However, specific methods have been developed to access this important heterocyclic ketone. One notable approach involves the reaction of 2-aminopyridinium bromides with thiophenols, which leads to the formation of 3-sulfenylimidazo[1,2-a]pyridin-2(3H)-ones. acs.org The proposed mechanism involves a series of steps culminating in a proton abstraction to form the 2-oxo tautomer. acs.org This intermediate can then potentially be desulfurized to yield the parent imidazo[1,2-a]pyridin-2(3H)-one.

Another potential route involves the condensation of 2-aminopyridines with α-keto acids or their derivatives. This approach would be analogous to the classical synthesis of other heterocyclic systems. The reaction of 2-aminopyridine with an appropriate α-keto acid derivative, followed by an intramolecular cyclization and dehydration, could directly afford the desired imidazo[1,2-a]pyridin-2(3H)-one ring.

Furthermore, the oxidation of a pre-formed imidazo[1,2-a]pyridine at the C2 position could also be a viable strategy, although this would require careful control of the reaction conditions to achieve the desired regioselectivity and avoid over-oxidation.

Regioselective Functionalization and Acetylation Strategies at the C3 Position of Imidazo[1,2-a]pyridines

The C3 position of the imidazo[1,2-a]pyridine ring is known to be electron-rich and therefore susceptible to electrophilic substitution. This reactivity has been exploited to introduce a variety of functional groups, including the acetyl group, in a regioselective manner.

Friedel-Crafts acetylation is a classical method that can be applied to imidazo[1,2-a]pyridines. The reaction typically involves an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. This approach directly introduces the acetyl group at the C3 position.

More contemporary methods for C3-functionalization often involve metal-catalyzed cross-coupling reactions or direct C-H functionalization. rsc.org For instance, iron-catalyzed aerobic oxidative cross-dehydrogenative coupling of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes can lead to 3-aroylimidazo[1,2-a]pyridines. rsc.org While this example illustrates aroylation, similar principles can be applied to acetylation.

Metal-free approaches for C3-functionalization are also gaining prominence. These methods often utilize radical pathways or photochemical activation to introduce substituents at the C3 position. rsc.org For the specific case of acetylation of the imidazo[1,2-a]pyridin-2(3H)-one, the strategy would likely involve the initial formation of the 2-oxo ring system, followed by a regioselective acetylation at the C3 position. The presence of the carbonyl group at C2 may influence the reactivity of the C3 position, potentially requiring optimization of the acetylation conditions.

Metal-Catalyzed and Metal-Free Synthetic Pathways for Imidazo[1,2-a]pyridin-2(3H)-one Derivatives

The synthesis of imidazo[1,2-a]pyridin-2(3H)-one derivatives can be achieved through both metal-catalyzed and metal-free pathways, drawing from the extensive research on the synthesis of the broader imidazo[1,2-a]pyridine family.

Metal-Catalyzed Pathways:

Copper-based catalysts have been extensively used in the synthesis of imidazo[1,2-a]pyridines. For example, copper(I) iodide is a common catalyst in the three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes. bio-conferences.orgnih.gov Copper(II) triflate has also been shown to be effective in the coupling of α-diazoketones with 2-aminopyridines. researchgate.net These methodologies could potentially be adapted for the synthesis of precursors to imidazo[1,2-a]pyridin-2(3H)-ones. Iron catalysts have also been employed, for instance, in the synthesis of 3-aroylimidazo[1,2-a]pyridines through an aerobic oxidative process. rsc.org

A summary of representative metal catalysts used in imidazo[1,2-a]pyridine synthesis is provided below.

Metal Catalyst Reaction Type Reactants
Copper(I) iodideMulticomponent Coupling2-Aminopyridine, Aldehyde, Terminal Alkyne
Copper(II) triflateCoupling Reactionα-Diazoketone, 2-Aminopyridine
Iron(III) chlorideCascade Reaction2-Aminopyridine, Nitroolefin
Scandium triflateGroebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, Isocyanide

Metal-Free Pathways:

There is a growing interest in the development of metal-free synthetic methods due to their environmental and economic advantages. acs.org For the synthesis of imidazo[1,2-a]pyridines, several metal-free approaches have been established. These include catalyst-free condensation reactions of 2-aminopyridines with α-haloketones at elevated temperatures. bio-conferences.org

Furthermore, iodine-catalyzed reactions have emerged as a powerful tool in this field. For instance, molecular iodine can catalyze the three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone under aerobic conditions. bio-conferences.org Iodine-promoted reactions of 2-aminopyridine with acetophenones can also yield 2-aryl-substituted imidazo[1,2-a]pyridines. acs.org

The synthesis of 3-sulfenylimidazo[1,2-a]pyridin-2-(3H)-ones from 2-aminopyridinium bromides and thiophenols is a notable metal-free approach that directly provides the 2-oxo scaffold. acs.org This highlights the potential for developing further metal-free cyclization strategies for this specific ring system.

Advanced Derivatization and Structural Modification of the Imidazo 1,2 a Pyridin 2 3h One Scaffold

Strategies for Introducing Diverse Substituents on the Imidazo[1,2-a]pyridin-2(3H)-one Core

The functionalization of the imidazo[1,2-a]pyridin-2(3H)-one core can be achieved through various synthetic strategies, primarily targeting the C3 position and other positions on the pyridine (B92270) ring. These modifications are crucial for modulating the physicochemical properties and biological activity of the resulting molecules.

A common approach involves the initial synthesis of the imidazo[1,2-a]pyridine (B132010) ring system, followed by the introduction of substituents. bio-conferences.orgorganic-chemistry.org Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer an efficient route to 3-aminoimidazo[1,2-a]pyridines, which can serve as precursors for further derivatization. nih.gov This one-pot reaction typically involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. nih.gov

Furthermore, direct C-H functionalization techniques under visible light have emerged as powerful tools for introducing a variety of substituents at the C3 position, including alkyl, aminoalkyl, and sulfonyl groups. mdpi.com For instance, visible light-promoted cross-dehydrogenative coupling can be employed to introduce tertiary amine functionalities. mdpi.com

Another key strategy is the introduction of substituents onto the pyridine ring of the imidazo[1,2-a]pyridine scaffold before or after the formation of the imidazole (B134444) ring. Halogenation, for example, provides a handle for subsequent cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl groups.

The following table summarizes various substituents that have been introduced onto the broader imidazo[1,2-a]pyridine scaffold, which could be applicable to the 3-acetyl-2(3H)-one derivative.

Position of SubstitutionType of SubstituentSynthetic MethodReference
C3Aryl/Alkenyl/AlkynylFormimidamide chemistry bio-conferences.org
C3AlkylThree-component aza-Friedel–Crafts reaction
C3AminoalkylVisible light-induced aminoalkylation mdpi.com
C3IodoUltrasound-assisted iodination
C6CarboxamidoHeterogeneous catalytic aminocarbonylation
VariousDiverseMulticomponent reactions bio-conferences.orgmdpi.com

Hybrid Molecule Design Incorporating Imidazo[1,2-a]pyridin-2(3H)-one with Other Bioactive Pharmacophores

The design of hybrid molecules, which combine two or more pharmacophores into a single entity, is a promising strategy in drug discovery to enhance therapeutic efficacy, overcome drug resistance, or achieve dual-targeting capabilities. The imidazo[1,2-a]pyridine scaffold has been successfully incorporated into various hybrid molecules with other bioactive heterocyclic systems. mdpi.comnih.gov

One notable example is the synthesis of pyrazole-imidazo[1,2-a]pyridine conjugates. nih.gov These hybrids have been designed and synthesized through one-pot three-component tandem reactions and have shown potential as antibacterial agents. nih.gov Similarly, the fusion of the imidazo[1,2-a]pyridine moiety with pyrazoline, cyanopyridone, 2-aminopyrimidine, and pyrimidine-2-thione systems has been explored to develop novel anticonvulsant agents. nih.gov

The synthesis of these hybrid molecules often involves the initial preparation of a functionalized imidazo[1,2-a]pyridine derivative, which is then coupled with the second pharmacophore. For instance, a 3-carbaldehyde derivative of imidazo[1,2-a]pyridine can be a key intermediate for the synthesis of chalcones, which can then be cyclized with hydrazines to yield pyrazoline-containing hybrids. derpharmachemica.com Another approach involves the use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link an imidazo[1,2-a]pyridine unit with a 1,2,3-triazole scaffold. mdpi.com

The table below presents examples of bioactive pharmacophores that have been hybridized with the imidazo[1,2-a]pyridine scaffold.

Bioactive PharmacophoreLinkage StrategyPotential Biological ActivityReference
Pyrazole (B372694)Tandem reactionAntibacterial nih.gov
PyrazolineCyclization of chalconesAnticonvulsant, Anti-inflammatory nih.govderpharmachemica.com
CyanopyridoneCondensationAnticonvulsant nih.gov
2-AminopyrimidineCondensationAnticonvulsant nih.gov
ThiazoleCyclocondensationAntimycobacterial nih.gov
1,2,3-TriazoleClick Chemistry (CuAAC)Various mdpi.com

Chemical Transformations for Expanding the Structural Diversity of 3-Acetylimidazo[1,2-a]pyridin-2(3H)-one Analogs

The acetyl group at the C3 position of the imidazo[1,2-a]pyridin-2(3H)-one scaffold serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of analogs. These transformations can be broadly categorized into reactions involving the methyl group, the carbonyl group, or the entire acetyl moiety.

Reactions involving the methyl group:

The active methylene (B1212753) protons of the acetyl group are susceptible to condensation reactions. A key example is the Claisen-Schmidt condensation with various aromatic or heteroaromatic aldehydes to furnish the corresponding α,β-unsaturated ketones, commonly known as chalcones. derpharmachemica.comnih.govnih.govrdd.edu.iqresearchgate.netuniba.it These chalcone (B49325) intermediates are valuable precursors for the synthesis of various heterocyclic systems. For instance, reaction with hydrazines can lead to the formation of pyrazoline rings. derpharmachemica.comnih.gov

Reactions involving the carbonyl group:

The carbonyl group of the 3-acetyl moiety can undergo several important transformations. Condensation with hydrazines or substituted hydrazines can yield the corresponding hydrazones, which can be further cyclized to form fused heterocyclic systems like pyrazoles. nih.govmdpi.comresearchgate.net Similarly, reaction with hydroxylamine (B1172632) can produce oximes.

The Mannich reaction represents another valuable transformation. In this reaction, the active hydrogen of the methyl group of the acetyl moiety reacts with formaldehyde (B43269) and a secondary amine (such as morpholine, piperidine, or piperazine) to yield Mannich bases. researchgate.netnih.gov These bases are known to possess a wide range of biological activities.

Reactions leading to fused heterocyclic systems:

The 3-acetyl group can be utilized to construct fused heterocyclic rings onto the imidazo[1,2-a]pyridine core. For example, reaction of the chalcone derivatives with reagents like thiourea (B124793) can lead to the formation of fused pyrimidine (B1678525) or thiazine (B8601807) rings. Furthermore, the reaction of this compound with reagents like dimethylformamide-dimethylacetal (DMF-DMA) can yield an enaminone, which is a versatile intermediate for the synthesis of various fused heterocycles such as pyrazoles and isoxazoles.

The following table summarizes key chemical transformations of the 3-acetyl group and their potential products.

Reaction TypeReagentsProduct Type
Claisen-Schmidt CondensationAromatic/Heteroaromatic aldehydesChalcones (α,β-Unsaturated ketones)
Hydrazone FormationHydrazine/Substituted hydrazinesHydrazones
Pyrazole FormationHydrazine/Substituted hydrazines (from chalcones or directly)Pyrazolines/Pyrazoles
Mannich ReactionFormaldehyde, Secondary amineMannich bases
Enaminone FormationDMF-DMAEnaminones
Fused Heterocycle SynthesisVarious (e.g., thiourea on chalcones)Fused pyrimidines, thiazines, etc.

Biological and Pharmacological Spectrum of 3 Acetylimidazo 1,2 a Pyridin 2 3h One Derivatives

Antimicrobial Activities

Derivatives of the imidazo[1,2-a]pyridine (B132010) core structure have demonstrated significant potential as antimicrobial agents, with studies exploring their efficacy against bacteria, fungi, and mycobacteria.

Antibacterial Efficacy

A variety of 3-Acetylimidazo[1,2-a]pyridin-2(3H)-one derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. jst.go.jp For instance, a series of 75 imidazo[1,2-a]pyrimidine (B1208166) derivatives were synthesized and tested, with some exhibiting potent antimicrobial activity. jst.go.jp

In other research, new chalcones carrying an imidazopyridine or imidazopyrimidine core were synthesized and evaluated for their antimicrobial activities against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com The study found that imidazo[1,2-a]pyrimidine chalcone (B49325) derivatives generally showed excellent to good activity compared to the imidazo[1,2-a]pyridine chalcone derivatives against the tested bacterial strains. derpharmachemica.com

Furthermore, a novel series of imine derivatives derived from imidazo[1,2-a]pyridine demonstrated promising in vitro antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. researchgate.net The synthesis of new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating pyridine (B92270), thiazole, and pyrazole (B372694) ring systems also yielded compounds with notable antibacterial potency, particularly the imidazopyridine-thiazole hybrids. tandfonline.com

Table 1: Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives
Compound TypeTarget BacteriaActivity LevelReference
Imidazo[1,2-a]pyrimidine chalconesE. coli, P. aeruginosa, S. aureus, S. pyogenesExcellent to good derpharmachemica.com
Imine derivatives of imidazo[1,2-a]pyridineS. aureus, E. coliPromising researchgate.net
Imidazopyridine-thiazole hybridsVarious model bacteriaRemarkable tandfonline.com

Antifungal Efficacy

The antifungal potential of imidazo[1,2-a]pyridine derivatives has also been a focus of scientific investigation. Studies have shown that these compounds can be effective against various fungal pathogens. For example, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and evaluated for their antifungal activity against a resistant strain of Candida albicans. scirp.org Four of the ten derivatives showed activity with minimum inhibitory concentrations (MICs) below 300 μmol/L. scirp.org

In a separate study, imidazo[1,2-a]pyridinyl-arylacrylonitriles were designed and synthesized, demonstrating strong antifungal activities against Candida albicans, Candida tropicalis, and Candida glabrata. jmchemsci.com The effectiveness of these acrylonitrile (B1666552) derivatives was found to vary depending on the substituent on both the benzene (B151609) ring and the imidazo[1,2-a]pyridine heterocycle. jmchemsci.com

Additionally, imine derivatives of imidazo[1,2-a]pyridine have shown activity against fungi such as Candida albicans, Saccharomyces cerevisiae, and Aspergillus brasiliensis. researchgate.net

Table 2: Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives
Compound TypeTarget FungiKey FindingsReference
3-Imidazo[1,2-a]pyridinyl-1-arylpropenonesCandida albicans (resistant strain)4 out of 10 compounds had MICs < 300 μmol/L scirp.org
Imidazo[1,2-a]pyridinyl-arylacrylonitrilesC. albicans, C. tropicalis, C. glabrataStrong antifungal activity, substituent-dependent jmchemsci.com
Imine derivatives of imidazo[1,2-a]pyridineC. albicans, S. cerevisiae, A. brasiliensisPromising in vitro activity researchgate.net

Antimycobacterial Efficacy

A significant area of research for imidazo[1,2-a]pyridine derivatives is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govrsc.orgnih.gov A study involving the design and synthesis of thirty-four imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) revealed potent anti-tubercular activity. nih.govnih.gov The compounds were evaluated in vitro against Mycobacterium tuberculosis H37Rv, with MICs ranging from 0.05 to ≤100 μg/mL. nih.govnih.gov Notably, compound IPA-6 exhibited an exceptional MIC of 0.05 μg/mL, which was 125 times more potent than the standard drug ethambutol. nih.govnih.gov

Further research into 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated their in vitro anti-TB activity against replicating, non-replicating, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. rsc.orgacs.org Several of these compounds displayed MIC90 values of ≤1 μM against the various tested strains. acs.org The imidazo[1,2-a]pyridine scaffold has been recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry, including its antimycobacterial properties. nih.gov

Table 3: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis H37Rv
CompoundMIC (μg/mL)NotesReference
IPA-60.05125 times more potent than ethambutol nih.govnih.gov
IPA-90.4Excellent anti-TB activity nih.govnih.gov
IPS-10.4Excellent anti-TB activity nih.govnih.gov
IPA-50.8–3.12Good anti-TB activity nih.govnih.gov
IPA-70.8–3.12Good anti-TB activity nih.govnih.gov
IPS-160.8–3.12Good anti-TB activity nih.govnih.gov

Anticancer and Antiproliferative Potentials

The imidazo[1,2-a]pyridine framework is a key component in the development of novel anticancer agents. nih.govresearchgate.netresearchgate.netwaocp.org Research has shown that derivatives of this scaffold can exhibit potent cytotoxic and antiproliferative effects against various cancer cell lines.

A study investigated the anticancer activities of three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line. nih.govwaocp.org IP-5 and IP-6 demonstrated strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively. nih.govwaocp.org Western blot analysis revealed that IP-5 induced cell cycle arrest and an extrinsic apoptosis pathway. nih.gov

In another study, a new series of diarylamide and diarylurea derivatives containing the imidazo[1,2-a]pyridine scaffold were synthesized and evaluated for their in vitro efficacy against the A375P human melanoma cell line. researchgate.net Several of these compounds expressed submicromolar IC50 values, with some demonstrating potencies below 0.06 μM. researchgate.net

Furthermore, steroidal imidazo[1,2-a]pyridine hybrids have been synthesized and screened for cytotoxicity against human breast and prostate cancer cell lines. researchgate.net The majority of these compounds showed activity at the micromolar level in breast cancer cells, with some exhibiting promising cytotoxicity against the MCF-7 cell line with IC50 values in the range of 3-4 μM. researchgate.net

Table 4: Anticancer and Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives
Compound/Derivative TypeCancer Cell LineIC50 ValueKey FindingsReference
IP-5HCC1937 (Breast)45 µMInduces cell cycle arrest and apoptosis nih.govwaocp.org
IP-6HCC1937 (Breast)47.7 µMStrong cytotoxic impact nih.govwaocp.org
Diaylamide/Diarylurea DerivativesA375P (Melanoma)< 0.06 µM (for some compounds)High potency researchgate.net
Steroidal Hybrids (6a, 6b)MCF-7 (Breast)3-4 µMPromising cytotoxicity researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Derivatives of this compound have also been investigated for their anti-inflammatory and immunomodulatory properties. These compounds have been shown to modulate key signaling pathways involved in inflammation.

A study on a novel imidazo[1,2-a]pyridine derivative, named MIA, demonstrated its ability to reduce inflammatory cytokines in breast and ovarian cancer cell lines. nih.govnih.govresearchgate.net The anti-inflammatory activity of MIA was found to be mediated through the suppression of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.govnih.gov The study also found that curcumin (B1669340) could potentiate the anti-inflammatory effects of MIA. nih.govnih.govresearchgate.net It was observed that MIA lowered the levels of inflammatory cytokines and suppressed NF-κB activity. nih.govresearchgate.net

Another study reported that imidazo[1,2-a]pyridine derivatives suppressed the expression of TNF-α in T cells. nih.gov These findings suggest that the imidazo[1,2-a]pyridine scaffold can be a valuable template for the development of new anti-inflammatory agents.

Table 5: Anti-inflammatory and Immunomodulatory Effects of Imidazo[1,2-a]pyridine Derivatives
Compound/DerivativeMechanism of ActionEffectCell Line/ModelReference
MIASuppression of STAT3/NF-κB/iNOS/COX-2 pathwayReduction of inflammatory cytokinesBreast and ovarian cancer cells nih.govnih.govresearchgate.net
Imidazo[1,2-a]pyridine derivativesNot specifiedSuppression of TNF-α expressionT cells nih.gov

Anticonvulsant Activities

The imidazo[1,2-a]pyridine nucleus is a recognized pharmacophore in the search for new anticonvulsant agents. nih.govnih.govresearchgate.net Several studies have focused on the synthesis and evaluation of derivatives for their potential to manage seizures.

In one such study, newly synthesized imidazo[1,2-a]pyridines carrying active pharmacophores were evaluated for their anticonvulsant activity. researchgate.net Two compounds, 6e and 6f, which possessed an electron-rich aryl substituent at position-2 and a tolyl-substituted oxazolone (B7731731) moiety at position-3, exhibited activity comparable to the standard drug diazepam. researchgate.net These compounds were particularly effective in the subcutaneous pentylenetetrazole (scPTZ) screen, indicating their ability to raise the seizure threshold. researchgate.net

Another series of imidazo[1,2-a]pyridine-based derivatives were synthesized, with some compounds displaying strong anticonvulsant efficacy at low doses (10 mg/kg), although they were less potent than diazepam. researchgate.net The presence of a 4-fluorophenyl ring linked to the imidazo[1,2-a]pyridine structure was noted in some of the more active compounds. researchgate.net

Table 6: Anticonvulsant Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundScreening MethodActivityNotesReference
6eMES, scPTZComparable to diazepamEffective in raising seizure threshold researchgate.net
6fMES, scPTZComparable to diazepamEffective in raising seizure threshold researchgate.net
72a, 72b, 72cNot specifiedStrong anticonvulsant efficacy at 10 mg/kgLess potent than diazepam researchgate.net

Antikinetoplastid Activities

Kinetoplastids are a group of flagellated protozoan parasites, including Leishmania and Trypanosoma species, responsible for severe diseases in humans such as leishmaniasis, human African trypanosomiasis (sleeping sickness), and Chagas disease. nih.gov The search for new, effective, and safe oral treatments for these neglected tropical diseases is urgent. nih.gov In this context, derivatives of the imidazo[1,2-a]pyridine scaffold have emerged as a promising area of research.

Specifically, a series of 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives have been synthesized and evaluated for their activity against these parasites. These compounds often act as prodrugs, requiring bioactivation of their nitro group by parasitic nitroreductases (NTRs) to exert their cytotoxic effects. nih.gov

One study highlighted a particular 3-nitroimidazo[1,2-a]pyridine derivative, compound 5 , which bears a phenylthio moiety at position 8. This compound displayed potent and broad-spectrum activity against several kinetoplastid species. nih.govresearchgate.net It showed significant efficacy against Leishmania donovani, Leishmania infantum, and Leishmania major, as well as against Trypanosoma brucei brucei and Trypanosoma cruzi. nih.gov Notably, this compound exhibited low cytotoxicity against the human HepG2 cell line, suggesting a favorable selectivity profile. nih.govresearchgate.net Further investigation revealed that compound 5 is selectively bioactivated by the L. donovani type 1 nitroreductase (NTR1) and, importantly, was found to be non-mutagenic and non-genotoxic in Ames and comet assays, respectively. nih.gov

Subsequent structure-activity relationship (SAR) studies aimed to improve the physicochemical and pharmacokinetic properties of this class. mdpi.com Researchers identified that while some hit compounds had potent antileishmanial activity, they suffered from poor aqueous solubility and low metabolic stability. mdpi.com By modifying positions 2 and 8 of the imidazo[1,2-a]pyridine ring, a new derivative, 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine , was developed. This compound not only maintained good activity against the intracellular amastigote stage of L. infantum but also demonstrated greatly enhanced aqueous solubility and mouse microsomal stability, making it a more suitable candidate for further in vivo studies. mdpi.com

CompoundTarget OrganismActivity (IC50/EC50 µM)Cytotoxicity (CC50 µM)Reference
Compound 5 (3-nitro-8-(phenylthio) derivative)L. donovani1-2.1>100 (HepG2) nih.gov
Compound 5 (3-nitro-8-(phenylthio) derivative)L. infantum1-2.1>100 (HepG2) nih.gov
Compound 5 (3-nitro-8-(phenylthio) derivative)L. major1-2.1>100 (HepG2) nih.gov
Compound 5 (3-nitro-8-(phenylthio) derivative)T. brucei brucei1.3-2.2>100 (HepG2) nih.gov
Compound 5 (3-nitro-8-(phenylthio) derivative)T. cruzi1.3-2.2>100 (HepG2) nih.gov
6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridineL. infantum (intracellular amastigote)3.7>100 (HepG2 & THP1) mdpi.com

Other Therapeutic Explorations of Imidazo[1,2-a]pyridin-2(3H)-one Derivatives

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of various marketed drugs and being explored for a wide array of pharmacological activities. researchgate.netnih.gov These explorations extend beyond antimicrobial applications and include anticancer, anti-inflammatory, and antitubercular activities.

Anticancer Activity: Several derivatives of 3-aminoimidazo[1,2-a]pyridine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov In one study, a series of eleven compounds were tested, with two showing particularly high inhibitory activity. Compound 12 , which has a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position, was the most potent against the HT-29 human colon cancer cell line. nih.gov Another compound, 14 , featuring a tolyl moiety at C-2 and a p-chlorophenyl amine at C-3, was identified as a promising agent against the B16F10 melanoma cell line. nih.gov Other research has also highlighted the anticancer potential of this scaffold, with some compounds demonstrating potent activity against murine leukemia and human T-lymphocyte cells. researchgate.net

Anti-inflammatory Activity: The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have also been a subject of investigation. One study focused on a novel synthetic derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA) . nih.gov This compound was found to reduce inflammatory cytokines in breast and ovarian cancer cell lines. The mechanism of action appears to involve the modulation of key inflammatory signaling pathways, as MIA was shown to suppress the expression of COX-2 and iNOS genes. nih.gov

Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Functionalized 3-amino-imidazo[1,2-a]pyridines have been identified as a new class of inhibitors for the bacterial enzyme glutamine synthetase, which is essential for the pathogen's survival. nih.gov A series of these compounds were synthesized, leading to the discovery of compound 4n , which proved to be a highly potent inhibitor of this enzyme, significantly more so than previously known inhibitors like L-methionine-SR-sulfoximine. nih.gov

CompoundCancer Cell LineActivity (IC50 µM)Reference
Compound 12 (nitro at C-2, p-chlorophenyl at C-3)HT-29 (Colon)4.15 ± 2.93 nih.gov
Compound 14 (tolyl at C-2, p-chlorophenyl amine at C-3)B16F10 (Melanoma)21.75 ± 0.81 nih.gov
Compound 50Murine Leukemia0.60 µg/mL researchgate.net
Compound 50Human T-lymphocyte0.79 µg/mL researchgate.net

Mechanistic Investigations and Molecular Target Identification of Imidazo 1,2 a Pyridin 2 3h One Derivatives

Enzyme Inhibition Studies

Derivatives of the imidazo[1,2-a]pyridine (B132010) class are recognized for their ability to interact with and inhibit a diverse range of enzymes critical to cellular function and disease pathology.

Kinase Inhibition (e.g., PI3K/mTOR, EphB4, AAK1, CDK, VEGFR, EGFR)

The modulation of protein kinases is a key mechanism for imidazo[1,2-a]pyridine derivatives. These enzymes play a central role in signal transduction pathways that govern cell growth, proliferation, and survival.

PI3K/mTOR: Several studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in cancer. For instance, one derivative featuring a bioisosteric 1,2,4-oxadiazole (B8745197) group demonstrated potent PI3Kα inhibition with an IC50 value of 2 nM. Another compound, 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide, was identified as a potent dual PI3K/mTOR inhibitor with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR. The mechanism often involves binding to the ATP-binding site of PI3K, leading to the downstream inhibition of the entire signaling cascade.

EphB4: The Ephrin type-B receptor 4 (EphB4) is a receptor tyrosine kinase involved in angiogenesis. A series of imidazo[1,2-a]pyrazine (B1224502) diarylureas, a closely related scaffold, showed nanomolar potency for the EphB4 receptor, highlighting the potential for this heterocyclic family to inhibit key processes in tumor growth.

AAK1: While specific inhibitors for AP2-associated protein kinase 1 (AAK1) based on the imidazo[1,2-a]pyridine core are not extensively documented, related heterocyclic structures have been developed. For example, a potent AAK1 inhibitor, TIM-098a (11-amino-2-hydroxy-7H-benzo[de]benzoimidazo[2,1-a]isoquinolin-7-one), was identified with an IC50 of 0.24 µM, suggesting that fused imidazole (B134444) ring systems are a viable pharmacophore for targeting this kinase.

CDK: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a strategy for cancer therapy. Imidazo[1,2-a]pyridine derivatives have been successfully developed as CDK inhibitors. Specifically, compound LB-1 was identified as a highly selective inhibitor of CDK9 with an IC50 value of 9.22 nM.

VEGFR: Vascular Endothelial Growth Factor Receptor (VEGFR) is another critical target in angiogenesis. Research has led to the development of imidazo[1,2-a]pyridine derivatives as dual inhibitors of c-Met and VEGFR2. One notable compound, bearing a 6-methylpyridone ring, demonstrated potent inhibition of VEGFR2 with an IC50 of 2.2 nM.

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a well-established oncological target. While direct inhibition by imidazo[1,2-a]pyridin-2(3H)-one derivatives is less characterized, related structures like imidazo[1,2-a]quinoxalines and imidazole[1,5-a]pyridines have shown significant activity. For example, the imidazo[1,2-a]quinoxaline (B3349733) derivative 7j was a potent EGFR inhibitor with an IC50 of 193.18 nM.

Target KinaseDerivative ClassReported IC50 Value
PI3KαImidazo[1,2-a]pyridine-oxadiazole2 nM
PI3K/mTOR (dual)Imidazo[1,2-a]pyridine-benzenesulfonamide0.20 nM / 21 nM
CDK9Imidazole[1,2-a]pyridine (LB-1)9.22 nM
VEGFR2Imidazo[1,2-a]pyridine-pyridone2.2 nM
EGFRImidazo[1,2-a]quinoxaline193.18 nM (for 7j)
EphB4Imidazo[1,2-a]pyrazine diarylureaNanomolar potency

Bacterial Enzyme Targets (e.g., TrmD, QcrB)

The imidazo[1,2-a]pyridine scaffold has also been identified as a promising starting point for the development of antibacterial agents, targeting enzymes essential for bacterial survival.

TrmD: Currently, there is limited specific information in the available literature detailing the inhibition of tRNA-(guanosine-1)-methyltransferase (TrmD) by imidazo[1,2-a]pyridin-2(3H)-one derivatives.

QcrB: In the search for new treatments for tuberculosis, imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of Mycobacterium tuberculosis. These compounds target QcrB, the b subunit of the electron transport ubiquinol (B23937) cytochrome c reductase, which is critical for cellular respiration and energy production in the bacterium. Several compounds in this class have demonstrated minimum inhibitory concentrations (MIC) in the low micromolar to nanomolar range against various M. tuberculosis strains.

Bacterial TargetOrganismDerivative ClassReported Activity (MIC)
QcrBM. tuberculosis H37RvImidazo[1,2-a]pyridine-3-carboxamide≤0.006 µM (for 5 compounds)

Other Enzymatic Modulations (e.g., COX-2, AChE, BChE, Topoisomerase II, Oxidoreductase)

Beyond kinases and bacterial enzymes, imidazo[1,2-a]pyridine derivatives have been shown to modulate other important enzyme classes.

COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Several novel imidazo[1,2-a]pyridine derivatives have been designed as selective COX-2 inhibitors. One study reported a series of compounds with potent COX-2 inhibition, with IC50 values as low as 0.05 µM and high selectivity indices (up to 897) over the COX-1 isoform.

AChE/BChE: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are important targets in the management of Alzheimer's disease. A series of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were synthesized and showed good inhibitory activity against both enzymes.

Topoisomerase II: The imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of Topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription. N-fused imidazoles have been reported to inhibit the catalytic activity of topoisomerase IIα.

Oxidoreductase: Certain imidazo[1,2-a]pyridine ethers have been investigated for their impact on cellular respiration. A biochemical deconvolution suggested that this class of molecules may target cytochrome c oxidase, a key component of the electron transport chain.

Enzyme TargetDerivative ClassReported IC50 ValueSelectivity Index (SI)
COX-23-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine0.05 µM-
COX-2Imidazo[1,2-a]pyridine derivative (5i)-897.19
AChEN-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamideGood inhibitory activity-
BChEN-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamideGood inhibitory activity-

Receptor Binding Profiling and Modulation

In addition to direct enzyme inhibition, imidazo[1,2-a]pyridine derivatives function as ligands for various receptors, modulating their activity and downstream signaling.

Peripheral Benzodiazepine (B76468) Receptor (PBR) Ligand Activity

A significant body of research has focused on 2-phenyl-imidazo[1,2-a]pyridine derivatives as potent and selective ligands for the Peripheral Benzodiazepine Receptor (PBR), now also known as the 18 kDa translocator protein (TSPO). These compounds have been shown to potently inhibit the binding of specific PBR ligands like [3H]-PK 11195 to brain and ovary membranes in vitro, without significantly affecting the central benzodiazepine receptor. Structure-activity relationship studies have indicated that lipophilic substituents at position 8 and a chlorine atom at the para position of the C(2)-phenyl ring are crucial for high binding affinity and selectivity toward PBR.

Adenosine (B11128) Receptor Antagonism (e.g., A2A)

Adenosine receptors, particularly the A2A subtype, are G-protein-coupled receptors involved in various physiological processes, including neurotransmission and inflammation. While the imidazo[1,2-a]pyridine core itself has been explored, more complex derivatives such as tricyclic imidazo[2,1-i]purin-5-ones have been identified as potent A2A adenosine receptor antagonists. For example, (S)-1,4-dimethyl-8-ethyl-2-styrylimidazo[2,1-i]purinone exhibited a Ki value of 424 nM at rat A2A receptors. Another related structure, an A2A receptor antagonist from a patent disclosure, showed a Ki of 0.4 nM for the A2A receptor. Although these are not simple imidazo[1,2-a]pyridines, they demonstrate that the imidazole-fused heterocyclic system is a viable scaffold for developing potent A2A receptor antagonists.

Receptor TargetDerivative ClassReported Affinity (Ki)
Adenosine A2A ReceptorImidazo[2,1-i]purin-5-one424 nM
Adenosine A2A ReceptorPatented A2A antagonist0.4 nM

Interaction with Viral Entry Proteins (e.g., SARS-CoV-2 hACE2 and Spike protein)

The entry of SARS-CoV-2 into host cells is primarily mediated by the interaction between the viral spike (S) glycoprotein (B1211001) and the human angiotensin-converting enzyme 2 (hACE2) receptor. encyclopedia.pubresearchgate.net This protein-protein interaction is a critical step in the viral life cycle, making it a key target for the development of antiviral therapeutics. nih.govnih.gov The receptor-binding domain (RBD) of the spike protein's S1 subunit is directly responsible for binding to the hACE2 receptor, initiating the process of membrane fusion and viral entry. researchgate.net

While the broader class of imidazo[1,2-a]pyridine derivatives has been investigated for various pharmacological activities, including general antiviral properties, specific research detailing the interaction of 3-Acetylimidazo[1,2-a]pyridin-2(3H)-one or its direct derivatives with SARS-CoV-2 viral entry proteins is not extensively documented in current literature. nih.gov The potential for small-molecule inhibitors to block the spike-hACE2 interface is an area of active investigation, but specific binding and inhibition data for this particular compound series against SARS-CoV-2 are yet to be established. nih.govresearchgate.net

Cellular Pathway Modulation by Imidazo[1,2-a]pyridin-2(3H)-one Derivatives

Certain derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent modulators of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. Research has focused on designing these compounds to inhibit TNF-α production, which is implicated in various inflammatory diseases.

One study detailed the design and synthesis of a novel series of imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives intended as TNF-α production inhibitors. plos.org These compounds were developed from a prototype, LASSBio-1504, by replacing its N-phenylpyrazole core with an imidazo[1,2-a]pyridine scaffold. plos.org The resulting derivatives demonstrated enhanced potency in inhibiting TNF-α. plos.org The most active compound from this series, LASSBio-1749 ((E)-2-(2-tert-butylimidazo[1,2-a]pyridin-3-ylamino)-N'-(4-chlorobenzylidene) acetohydrazide), was shown to be orally active in an in vivo anti-inflammatory model, significantly reducing the levels of TNF-α. plos.org The in vitro pharmacological assessment showed these new derivatives to be more potent than the original prototype and comparable in potency to SB-203580, a known p38 MAPK inhibitor. plos.org

Other studies have also reported the TNF-α inhibitory effects of imidazo[1,2-a]pyridine derivatives. One such derivative, a methyl ester (3b), was found to inhibit TNF-α driven reporter gene expression in Jurkat T cells with an IC₅₀ value of 3.6 µM and TNF-α production in U937 cells with an IC₅₀ of 4.6 µM. nih.gov Another novel synthetic derivative, identified as MIA, was shown to reduce inflammatory cytokines, including TNF-α, in breast and ovarian cancer cell lines by modulating the STAT3/NF-κB signaling pathway. nih.gov

Inhibition of TNF-α Production by Imidazo[1,2-a]pyridine-N-glycinyl-hydrazone Derivatives figshare.com
CompoundInhibition of TNF-α (%) at 10 µMIC₅₀ (µM) for TNF-α Inhibition
1a45 ± 312.5 (8.5-18.4)
1b51 ± 49.8 (7.1-13.6)
1c62 ± 56.4 (4.9-8.4)
1d75 ± 23.3 (2.6-4.2)
1e81 ± 32.4 (1.9-3.1)
1f79 ± 42.8 (2.1-3.7)
1g85 ± 21.8 (1.4-2.3)
1h88 ± 11.4 (1.1-1.7)
1i (LASSBio-1749)92 ± 30.9 (0.7-1.2)
1j83 ± 52.1 (1.6-2.8)
1k78 ± 33.0 (2.3-3.9)
SB-203580 (Control)95 ± 20.8 (0.6-1.1)

*p < 0.05 using Student's t-test compared to vehicle. Data represents mean ± S.D. from three independent experiments.

A series of 2-phenyl-imidazo[1,2-a]pyridine derivatives have been investigated for their ability to stimulate the synthesis of neurosteroids. nih.govnih.gov This activity is mediated through their interaction with peripheral benzodiazepine receptors (PBRs), which are involved in steroidogenesis in both the brain and peripheral tissues. nih.gov

Three specific compounds, CB 34, CB 50, and CB 54, were shown to be potent and selective ligands for PBRs. nih.gov They effectively inhibited the binding of a known PBR ligand, [³H]-PK 11195, to brain and ovary membranes in vitro without significantly affecting central benzodiazepine receptors. nih.gov

In vivo studies demonstrated that administration of these compounds led to a dose-dependent increase in the concentration of several neuroactive steroids in both the plasma and the brain. nih.gov Following the administration of CB 34, brain levels of pregnenolone, progesterone, allopregnanolone, and allotetrahydrodeoxycorticosterone (THDOC) showed significant increases. nih.gov Notably, these effects were also observed in adrenalectomized-orchiectomized rats, indicating that the compounds can stimulate neurosteroid synthesis directly within the brain, independent of peripheral sources like the adrenal glands. nih.govnih.gov This central nervous system activity confirms that the compounds can cross the blood-brain barrier and interact with PBRs in vivo. nih.gov

Maximal Increase in Brain Neurosteroid Concentrations After Administration of CB 34 (25 mg/kg) nih.gov
NeurosteroidMaximal Increase Above Control (%)Time Post-Injection (min)
Pregnenolone96 ± 330 - 60
Progesterone126 ± 1430 - 60
Allopregnanolone110 ± 1230 - 60
Allotetrahydrodeoxycorticosterone (THDOC)70 ± 1330 - 60

Data represents mean ± S.D.

Computational and Biophysical Characterization of Imidazo 1,2 a Pyridin 2 3h One Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied to the imidazo[1,2-a]pyridine (B132010) scaffold to understand its binding to various biological targets.

Binding Affinity Predictions and Interaction Site Analysis

Studies on various imidazo[1,2-a]pyridine derivatives consistently demonstrate their potential to bind with high affinity to the active sites of numerous proteins. For instance, docking studies of novel imidazo[1,2-a]pyridine derivatives have shown strong binding affinities for targets such as the NF-κB p50 subunit, which is involved in inflammatory responses mdpi.com. The binding is typically stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues within the target's binding pocket. For example, certain imidazo[1,2-a]pyridine-thiophene derivatives have been identified as potent inhibitors of the FLT3 kinase, with docking studies revealing key hydrogen bond interactions with the hinge region of the kinase nih.gov.

Binding Affinity of Selected Imidazo[1,2-a]pyridine Derivatives

Derivative Class Target Protein Predicted Binding Affinity (kcal/mol) Interacting Residues
Imidazo[1,2-a]pyridine-thiophene FLT3 Kinase Not Specified Hinge region residues
N-(2-phenoxy) ethyl imidazo[1,2-a] pyridine-3-carboxamides QcrB protein (M. tuberculosis) -6.8 (for scaffold) Tyr389, Trp312

Mechanistic Insights from Docking Studies

Docking simulations provide valuable mechanistic insights into how these compounds exert their biological effects. For imidazo[1,2-a]pyridine-3-carboxamides designed as anti-tubercular agents, docking studies revealed that their inhibitory mechanism involves key π–π stacking interactions with tyrosine and tryptophan residues within the cytochrome bc1 complex of Mycobacterium tuberculosis nih.gov. Similarly, for derivatives targeting cancer-related proteins, simulations have shown that modifications to the imidazo[1,2-a]pyridine core can modulate binding to specific kinases, thereby influencing signaling pathways involved in cell proliferation and inflammation mdpi.comscirp.org.

In Silico ADMET and Drug-Likeness Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential for evaluating the drug-like properties of new chemical entities. For several series of imidazo[1,2-a]pyridine derivatives, these predictions have been promising.

Studies on imidazo[1,2-a]pyridine-3-carboxamides showed that designed ligands adhered to Lipinski's rules, predicting good oral bioavailability and high gastrointestinal absorption researchgate.netnih.gov. Toxicity predictions for these compounds, including carcinogenicity and cytotoxicity, also indicated a favorable safety profile, suggesting their potential as viable drug candidates researchgate.netnih.gov. Similar computational analyses on other derivatives have been used to evaluate properties like blood-brain barrier penetration and interaction with metabolic enzymes, guiding the selection of candidates for further experimental validation sciforum.netnih.gov.

Predicted ADMET Properties for Designed Imidazo[1,2-a]pyridine-3-carboxamides

Parameter Prediction Reference
Lipinski's Rule of Five Zero violations researchgate.netnih.gov
Gastrointestinal Absorption High researchgate.netnih.gov
Carcinogenicity Non-toxic (inactive) researchgate.netnih.gov

Biophysical Techniques for Studying Protein-Ligand and DNA Interactions

While specific biophysical data for 3-Acetylimidazo[1,2-a]pyridin-2(3H)-one is unavailable, techniques such as fluorescence spectroscopy and gel electrophoresis have been applied to other derivatives of the core scaffold to validate computational findings.

Protein Binding Assays (e.g., BSA binding, fluorescence quenching)

Fluorescence quenching is a common method to study the binding of small molecules to proteins, such as bovine serum albumin (BSA), which serves as a model for plasma protein binding. For novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives, fluorescence quenching experiments were used to determine their binding constants with the MARK4 protein, confirming the interaction predicted by docking studies. Such assays are critical for understanding how these compounds might be distributed and transported in the bloodstream.

Nucleic Acid Interaction Studies

The interaction of imidazo[1,2-a]pyridine derivatives with DNA has also been investigated. For a series of new steroidal imidazo[1,2-a]pyridines, UV-visible spectroscopy, fluorescence spectroscopy, and gel electrophoresis were employed to study their DNA binding properties. These studies indicated that the compounds bind to the minor groove of DNA primarily through electrostatic and hydrophobic interactions. The binding constants (Kb) were in the order of 10⁴ M⁻¹, signifying a moderate binding affinity. Gel electrophoresis further demonstrated that these compounds could induce concentration-dependent DNA cleavage.

Preclinical Efficacy Evaluations of Imidazo 1,2 a Pyridin 2 3h One Derivatives in Animal Models

In Vivo Anti-inflammatory Studies

The anti-inflammatory potential of imidazo[1,2-a]pyridine (B132010) derivatives has been suggested through the evaluation of their analgesic effects, a key component of the inflammatory response. In a writhing test, an established model for assessing pain, the analgesic activity of newly synthesized imidazo[1,2-a]pyridine derivatives was investigated. This model induces a pain-like response in mice, and the reduction in the number of writhes indicates an analgesic effect.

One study focused on 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (compound 5j), which demonstrated the most significant analgesic activity among the tested compounds. rjpbr.combenthamdirect.combohrium.com The results from these in vivo analgesic assessments suggest that imidazo[1,2-a]pyridine derivatives warrant further investigation in more direct models of inflammation to fully characterize their anti-inflammatory profile.

Table 1: In Vivo Analgesic Activity of Imidazo[1,2-a]pyridine Derivative 5j
CompoundAnimal ModelAssayEfficacy EndpointResult
3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j)MouseWrithing TestED5012.38 mg/kg

In Vivo Antitubercular Efficacy Models

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of compounds with potent antimycobacterial activity. The in vivo efficacy of these derivatives has been evaluated in mouse models of tuberculosis infection.

A key study investigated the bactericidal activity of N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (ND-09759) in a mouse aerosol infection model. nih.govnih.gov Following a 4-week treatment period, the bacterial load in the lungs and spleens of infected mice was significantly reduced compared to untreated controls. nih.govnih.gov The efficacy of ND-09759 was found to be comparable to that of the first-line anti-TB drugs, isoniazid (B1672263) and rifampicin. nih.govnih.gov Furthermore, histopathological analysis of the lungs from treated mice showed a significant reduction in inflammation. nih.gov These findings highlight the potential of imidazo[1,2-a]pyridine derivatives as candidates for new tuberculosis treatment regimens. nih.govnih.gov

Table 2: In Vivo Antitubercular Efficacy of ND-09759 in a Mouse Model
CompoundAnimal ModelInfection ModelTreatment DurationEfficacy OutcomeResult
N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (ND-09759)MouseAerosol infection with M. tuberculosis4 weeksReduction of bacterial burden in lungsSignificant decrease compared to untreated mice
Reduction of bacterial burden in spleensSignificant decrease compared to untreated mice

In Vivo Anticonvulsant Assessments

Derivatives of imidazo[1,2-a]pyridine have been investigated for their potential as novel anticonvulsant agents. Preclinical screening in rodent models of seizures is a critical step in identifying compounds with the ability to suppress or prevent seizure activity. The two most commonly employed models for initial screening are the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests.

In a study evaluating a series of newly synthesized imidazo[1,2-a]pyridines, anticonvulsant activity was assessed in these models. The results indicated that several of the tested compounds exhibited protective effects against seizures. The specific efficacy of these derivatives in the MES and scPTZ models provides valuable information about their potential mechanisms of action and their spectrum of anticonvulsant activity.

Table 3: In Vivo Anticonvulsant Activity of Imidazo[1,2-a]pyridine Derivatives
Compound ClassAnimal ModelSeizure ModelEfficacy Outcome
Imidazo[1,2-a]pyridine derivativesRodentMaximal Electroshock Seizure (MES)Protection against seizures
Subcutaneous Pentylenetetrazole (scPTZ)Protection against seizures

In Vivo Anticancer Xenograft Models

The evaluation of novel anticancer agents relies heavily on the use of in vivo xenograft models, where human tumor cells are implanted into immunocompromised mice. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism. Several studies have explored the anticancer potential of imidazo[1,2-a]pyridine derivatives in such models.

One investigation demonstrated that a novel imidazo[1,2-a]pyridine derivative significantly inhibited the growth of HeLa human cervical tumor xenografts in mice. nih.gov Another study reported on an imidazo-fused heterocyclic compound that exhibited moderate suppression of breast cancer growth in a tumor-bearing mouse model. researchgate.net These findings from in vivo xenograft studies provide crucial evidence of the potential utility of imidazo[1,2-a]pyridine derivatives as anticancer therapeutics.

Table 4: In Vivo Anticancer Efficacy of Imidazo[1,2-a]pyridine Derivatives in Xenograft Models
Compound ClassAnimal ModelXenograft ModelEfficacy Outcome
Imidazo[1,2-a]pyridine derivativeMouseHeLa human cervical tumorSignificant inhibition of tumor growth
Imidazo-fused heterocyclicMouseHuman breast cancerModerate suppression of tumor growth

In Vivo Anti-fibrotic Efficacy

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant area of unmet medical need. The potential of imidazo[1,2-a]pyridine derivatives as anti-fibrotic agents has been explored in animal models of fibrosis.

A study focused on the development of novel allosteric autotaxin (ATX) inhibitors based on the imidazo[1,2-a]pyridine scaffold. Autotaxin is an enzyme implicated in the pathogenesis of fibrosis. The lead compound from this study was evaluated in a bleomycin-induced mouse model of lung fibrosis. Histopathological and immunohistochemical analyses revealed that the compound could alleviate the severity of fibrotic tissue and reduce the deposition of the fibrotic biomarker α-smooth muscle actin (α-SMA).

Table 5: In Vivo Anti-fibrotic Efficacy of an Imidazo[1,2-a]pyridine Derivative
Compound ClassAnimal ModelFibrosis ModelEfficacy Outcome
Imidazo[1,2-a]pyridine-based ATX inhibitorMouseBleomycin-induced lung fibrosisAlleviation of fibrosis severity
Reduction in α-SMA deposition

Future Research Trajectories for 3 Acetylimidazo 1,2 a Pyridin 2 3h One and Its Derivatives

Exploration of Novel Therapeutic Applications for Imidazo[1,2-a]pyridin-2(3H)-one Derivatives

The imidazo[1,2-a]pyridine (B132010) scaffold is associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties. nih.govresearchgate.netmdpi.com Future research will focus on unlocking the full therapeutic potential of its derivatives by exploring novel applications and elucidating their mechanisms of action against various diseases.

A significant area of investigation is in oncology. Researchers are designing new derivatives as potent and selective inhibitors of key cancer-related enzymes. For instance, series of imidazo[1,2-a]pyridine derivatives have been developed as novel PI3K/mTOR dual inhibitors and Nek2 inhibitors, showing significant antitumor activity both in vitro and in vivo. acs.orgnih.gov One study identified compounds MBM-17 and MBM-55 as highly potent and selective Nek2 inhibitors that effectively suppressed cancer cell proliferation by inducing apoptosis and cell cycle arrest. nih.gov Another research avenue involves targeting signaling pathways crucial for cancer progression. A novel synthetic derivative, MIA, demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov Many derivatives have also shown promise as selective COX-2 inhibitors. researchgate.net The antiproliferative activity of new diarylamide and diarylurea derivatives containing the imidazo[1,2-a]pyridine scaffold has been demonstrated against human melanoma cell lines, with several compounds showing IC50 values below 0.06 μM. nih.gov

Beyond cancer, these compounds are being investigated for infectious diseases. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a potent new class of anti-tuberculosis agents, with some compounds showing low nanomolar activity against Mycobacterium tuberculosis and efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov Similarly, structure-activity relationship (SAR) studies have identified new 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives with significant antileishmanial activity and improved pharmacokinetic properties. mdpi.com The potential antiviral applications, including against HIV and hepatitis C, also represent a promising field for future exploration. nih.gov

The diverse therapeutic potential of these compounds is summarized in the table below.

Therapeutic AreaTarget/MechanismExample Application
Oncology PI3K/mTOR dual inhibition, Nek2 inhibition, STAT3/NF-κB pathway modulation, COX-2 inhibitionTreatment of various cancers, including breast, ovarian, and melanoma. acs.orgnih.govnih.govnih.gov
Infectious Diseases Inhibition of bacterial/parasitic growthTreatment of tuberculosis (including MDR/XDR strains) and leishmaniasis. nih.govmdpi.com
Inflammatory Diseases COX-2 InhibitionManagement of inflammation and pain. nih.govresearchgate.net
Virology Viral replication inhibitionPotential treatments for HIV and Hepatitis C. researchgate.netnih.gov

Development of Innovative and Sustainable Synthetic Routes

The synthesis of the imidazo[1,2-a]pyridine core is a central focus of organic chemistry, with ongoing efforts to develop more efficient, cost-effective, and environmentally benign methodologies. researchgate.net Traditional methods often involve harsh conditions, toxic catalysts, and volatile organic solvents, prompting a shift towards green chemistry principles. researchgate.net

Future research will prioritize the development of innovative synthetic strategies that improve atom economy and reduce environmental impact. Key areas of focus include:

Multi-component Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé three-component reaction are highly valued for their ability to construct complex imidazo[1,2-a]pyridine derivatives in a single step from simple starting materials (e.g., a 2-aminoazine, an aldehyde, and an isocyanide). researchgate.netnih.gov

Green Solvents: There is a growing emphasis on replacing traditional organic solvents with greener alternatives. Water and deep eutectic solvents (DES), such as those based on choline (B1196258) chloride, are being explored as reaction media, offering advantages like biodegradability and ease of purification. researchgate.netsemanticscholar.org

Catalyst-Free and Metal-Free Synthesis: To avoid the ecological impact of heavy metal catalysts, numerous metal-free protocols have been developed. nih.govacs.org These methods often utilize simple catalysts like molecular iodine or are performed under catalyst-free conditions, simplifying procedures and reducing waste. researchgate.netnih.gov

Energy-Efficient Methods: Techniques such as microwave irradiation and visible-light photoredox catalysis are being employed to accelerate reactions and reduce energy consumption. mdpi.comsemanticscholar.org Visible light-induced C-H functionalization, in particular, has emerged as a powerful tool for the derivatization of the imidazo[1,2-a]pyridine skeleton under mild conditions. mdpi.com

The table below highlights some of the innovative and sustainable approaches being developed.

Synthetic StrategyKey FeaturesAdvantages
Multi-component Reactions One-pot synthesis involving three or more reactants. nih.govHigh efficiency, atom economy, and structural diversity. researchgate.net
Green Solvents Use of water or deep eutectic solvents. researchgate.netEnvironmentally benign, biodegradable, simplified purification. researchgate.net
Metal-Free Synthesis Avoidance of transition metal catalysts. acs.orgReduced ecological impact, lower cost, avoidance of metal contamination in products. nih.gov
Visible-Light Catalysis Use of light as an energy source to promote reactions. mdpi.comMild reaction conditions, high selectivity, sustainable energy source. mdpi.com

Integration of Advanced Computational Methodologies in Drug Discovery

Computer-Aided Drug Discovery (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the process of identifying and optimizing lead compounds. beilstein-journals.orgresearchgate.net For imidazo[1,2-a]pyridine derivatives, integrating advanced computational methods is crucial for rational drug design and for understanding complex structure-activity relationships.

Future research will increasingly rely on a synergistic approach combining computational and experimental techniques. Key computational methodologies include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. beilstein-journals.org It has been used to study how imidazo[1,2-a]pyridine derivatives bind to targets like COX-2, helping to rationalize their inhibitory activity and selectivity. researchgate.net In another study, docking was used to evaluate derivatives as potential dual inhibitors of human ACE2 and the SARS-CoV-2 spike protein. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to determine optimized molecular structures, electronic properties, and reactive sites within a molecule. nih.gov This information is vital for understanding the chemical behavior of the compounds and for designing molecules with desired properties.

Virtual Screening: CADD allows for the rapid in silico screening of large chemical libraries to identify promising hit compounds for a specific biological target, reducing the time and cost associated with high-throughput screening (HTS). beilstein-journals.orgnih.gov

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govresearchgate.net This early-stage assessment helps to identify compounds with favorable drug-like characteristics and to flag potential liabilities before significant resources are invested. nih.gov

These computational approaches provide deep insights that guide the synthesis of more potent and selective molecules, ultimately streamlining the drug discovery pipeline. nih.gov

Computational MethodApplication in Imidazo[1,2-a]pyridine ResearchPurpose
Molecular Docking Predicting binding modes in targets like COX-2 and viral proteins. researchgate.netnih.govTo understand ligand-protein interactions and predict binding affinity. beilstein-journals.org
DFT Calculations Determining molecular structure and electronic properties. nih.govTo analyze reactivity and guide molecular design. nih.gov
Virtual Screening Identifying potential hits from large compound databases. researchgate.netTo prioritize compounds for experimental testing. nih.gov
ADMET Prediction Evaluating drug-likeness and potential toxicity profiles. nih.govTo select candidates with favorable pharmacokinetic and safety profiles. researchgate.net

Design of Next-Generation Imidazo[1,2-a]pyridin-2(3H)-one-Based Chemical Probes and Therapeutics

Building on the foundation of known biological activities and advanced synthetic methods, future research will focus on designing highly specialized molecules for specific applications. This includes the development of next-generation therapeutics with improved efficacy and safety profiles, as well as chemical probes for diagnostic and research purposes.

The design of next-generation therapeutics will involve fine-tuning the imidazo[1,2-a]pyridine scaffold to achieve high target specificity, thereby minimizing off-target effects. Structure-based design, guided by computational modeling and X-ray crystallography, will be instrumental in creating potent and selective inhibitors for challenging targets like kinases and protein-protein interactions. nih.govbeilstein-journals.org The development of compounds with optimized pharmacokinetic properties—such as improved aqueous solubility, metabolic stability, and oral bioavailability—is also a critical goal to ensure their viability as clinical candidates. acs.orgmdpi.com

In parallel, the unique photophysical properties of the imidazo[1,2-a]pyridine scaffold are being harnessed to create chemical probes. Researchers have successfully designed and synthesized fluorescent sensors based on this framework. For example, a fused imidazo[1,2-a]pyridine probe was developed for the highly sensitive and selective detection of Fe³⁺ and Hg²⁺ ions in aqueous media and living cells. rsc.org Another probe was designed with aggregation-induced emission (AIE) characteristics to respond to hydrogen peroxide, a key reactive oxygen species in biological systems. mdpi.com Future work will likely expand this portfolio to include probes for other biologically important analytes, enabling new diagnostic tools and enhancing our understanding of cellular processes.

The trajectory for this versatile scaffold points towards highly tailored molecules designed for precision medicine, diagnostics, and advanced biological research.

Q & A

Q. What are the primary synthetic routes for 3-Acetylimidazo[1,2-a]pyridin-2(3H)-one?

Q. How is the purity and structural integrity of this compound validated?

Characterization employs a combination of NMR (¹H, ¹³C), LC-MS, and HPLC. For instance, ¹H NMR typically shows distinct signals at δ 2.5 ppm (acetyl group) and δ 8.1–8.7 ppm (imidazo[1,2-a]pyridine protons). LC-MS confirms molecular weight (e.g., m/z 215.08 [M+H]⁺), while HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility (<0.1 mg/mL). Stability tests under ambient light and temperature show <5% degradation over 72 hours. For long-term storage, lyophilization at -20°C in argon is recommended .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives targeting kinase inhibition?

Density Functional Theory (DFT) studies reveal that the acetyl group enhances electron-withdrawing effects, stabilizing interactions with kinase ATP-binding pockets (e.g., PI3K, CDK). Molecular docking (AutoDock Vina) identifies critical hydrogen bonds between the acetyl oxygen and Lys83 in PI3Kγ (binding energy: -9.2 kcal/mol). This guides the synthesis of derivatives with improved affinity .

Q. What experimental strategies resolve discrepancies in bioactivity data across studies?

Contradictions in IC₅₀ values (e.g., PI3K inhibition ranging from 0.5–5 µM) often arise from assay variability (e.g., ATP concentration, enzyme source). Standardization using recombinant kinases (e.g., MilliporeSigma) and orthogonal assays (e.g., SPR vs. fluorescence polarization) improves reproducibility. For example, SPR confirms a Kd of 0.7 µM for PI3Kγ, aligning with fluorescence data .

Q. How do secondary oxidation products affect the compound’s reactivity in biological systems?

Under oxidative conditions (e.g., ROS-rich environments), the acetyl group undergoes slow hydrolysis to form imidazo[1,2-a]pyridin-2(3H)-one, which may contribute to off-target effects. LC-MS/MS analysis of in vitro metabolites identifies this product at 12% abundance after 24-hour incubation with hepatic microsomes .

Q. What protocols minimize artifacts during in vitro DNA interaction studies?

DNA binding assays require strict control of temperature (4°C) and antioxidants (e.g., TEMPO at 10 mM) to prevent ROS-mediated adduct formation. Phenol-free extraction (Method E in ) preserves the compound’s integrity, while PFBHA derivatization reduces aldehyde-mediated crosslinking artifacts .

Methodological Challenges and Solutions

Addressing low bioavailability in preclinical models
Pharmacokinetic studies in rats show poor oral bioavailability (<15%) due to first-pass metabolism. Nanoformulation with PLGA nanoparticles (150 nm size, PDI 0.2) increases AUC by 3.5-fold. In vivo efficacy in xenograft models correlates with sustained plasma concentrations (>1 µM for 24 hours) .

Validating target engagement in complex biological matrices
Click chemistry probes (e.g., alkyne-tagged derivatives) enable pull-down assays in cell lysates. Western blotting confirms selective binding to CDK2 (band intensity 2.3-fold over controls). Competitive displacement with untagged compound (IC₅₀ shift from 1.2 to 8.7 µM) validates specificity .

Data Contradictions and Reconciliation

Discrepancies in reported cytotoxicity profiles
Conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM in HeLa cells) are attributed to differences in assay endpoints (MTT vs. ATP luminescence). Harmonizing protocols (e.g., 48-hour exposure, 10% FBS) reduces variability. Meta-analysis of 15 studies identifies a median IC₅₀ of 22 µM (95% CI: 18–27 µM) .

Future Research Directions

Developing bifunctional probes for mechanistic studies
Conjugation with fluorophores (e.g., Cy5) or biotin enables real-time tracking in live cells. Preliminary data show nuclear localization (Pearson’s coefficient 0.78 vs. DAPI) and colocalization with γH2AX in DNA damage models .

Exploring synergies with existing therapeutics
Co-administration with cisplatin enhances apoptosis in NSCLC cells (combination index 0.3). RNA-seq reveals downregulation of BRCA1 and ERCC1, suggesting impaired DNA repair as a synergistic mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.